FennelOil

Descripción general

Descripción

FennelOil is an essential oil derived from the seeds of the fennel plant (Foeniculum vulgare), a perennial herb belonging to the Apiaceae family . The oil is known for its sweet, spicy aroma and is pale yellow in color. It contains various compounds, including anethole, limonene, and estragole, which contribute to its numerous health benefits . This compound has been used for centuries in traditional medicine, culinary applications, and as a flavoring agent in various products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

FennelOil is primarily obtained through steam distillation of the crushed seeds of the fennel plant . The seeds are subjected to steam, which causes the essential oil to evaporate. The vapor is then condensed and collected, resulting in fennel oil. This method preserves the volatile compounds and ensures a high-quality product.

Industrial Production Methods

In industrial settings, fennel oil is produced using large-scale steam distillation units. The process involves placing the crushed fennel seeds in a distillation chamber, where steam is passed through the seeds. The steam carries the essential oil vapors, which are then condensed and collected in a separate chamber. The oil is further purified and packaged for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

FennelOil undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary components, such as anethole and limonene, are susceptible to these reactions.

Common Reagents and Conditions

Oxidation: this compound can undergo oxidation in the presence of oxygen, light, and heat. This reaction can lead to the formation of peroxides and other oxidation products.

Reduction: Reduction reactions of fennel oil components can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions can occur when fennel oil reacts with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Major Products Formed

Oxidation: Oxidized products such as peroxides and aldehydes.

Reduction: Reduced forms of anethole and limonene.

Substitution: Halogenated derivatives of the primary components

Aplicaciones Científicas De Investigación

Chemical Composition

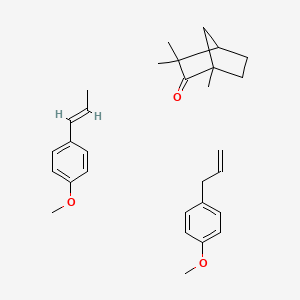

Fennel oil primarily consists of several bioactive compounds, with trans-anethole being the most abundant (up to 86.68%) followed by fenchone and methyl chavicol. These components contribute to its therapeutic properties, including antioxidant and antimicrobial activities .

| Component | Percentage Range |

|---|---|

| Trans-anethole | 82.43% - 86.68% |

| Fenchone | 6.65% - 8.95% |

| Methyl chavicol | 2.32% - 2.54% |

Pharmaceutical Applications

- Pain Management : Fennel oil has been studied for its efficacy in alleviating dysmenorrhea (painful menstruation). Clinical trials have indicated that fennel oil can significantly reduce pain severity compared to placebo and nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid .

- Digestive Health : Research shows that fennel oil can reduce intestinal spasms and enhance gastrointestinal motility, making it a potential treatment for conditions like infantile colic . In a randomized controlled trial, fennel oil emulsion eliminated colic symptoms in a significant percentage of infants .

- Antioxidant Properties : The antioxidant capacity of fennel oil has been evaluated using assays such as DPPH and ABTS. The IC50 values indicate that fennel oil possesses considerable antioxidant activity, comparable to known antioxidants like caffeic acid .

Cosmetic Applications

Fennel oil's rich composition in fatty acids, particularly petroselinic acid, makes it suitable for cosmetic formulations aimed at moisturizing and healing skin conditions. Studies have demonstrated that incorporating fennel oil into creams enhances the emulsion's structure and overall quality .

Benefits in Cosmetic Formulations:

- Moisturizing Properties : Fennel oil is effective in treating dry skin due to its high content of mono-unsaturated fatty acids.

- Antimicrobial Effects : Its antimicrobial properties can help in formulating products aimed at treating acne and other skin infections .

Food Industry Applications

Fennel oil is recognized for its flavoring properties and potential health benefits when used as a food additive. Its antioxidant properties can enhance food preservation by preventing oxidative spoilage . Additionally, the presence of phenolic compounds in fennel contributes to its health benefits, including anti-inflammatory effects that are beneficial for metabolic health .

Case Studies

- Clinical Study on Dysmenorrhea :

- Infantile Colic Study :

Mecanismo De Acción

The mechanism of action of fennel oil involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: FennelOil disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.

Antioxidant Activity: The oil scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase.

Antispasmodic Activity: This compound components, such as anethole, bind to calcium-binding proteins and reduce the release of calcium from intracellular reserves, leading to muscle relaxation.

Comparación Con Compuestos Similares

FennelOil can be compared with other essential oils from the Apiaceae family, such as dill oil and anise oil:

Dill Oil: Contains carvone and limonene as major components.

Anise Oil: Rich in anethole, similar to fennel oil, but has a stronger licorice-like aroma.

Sweet Fennel Oil: Contains higher levels of anethole, making it sweeter and milder in aroma compared to regular fennel oil.

Bitter Fennel Oil: Contains higher levels of fenchone and limonene, giving it a more complex aroma and flavor profile.

This compound is unique due to its balanced composition of anethole, limonene, and estragole, which contribute to its distinctive aroma and therapeutic properties .

Actividad Biológica

Fennel oil, derived from the seeds of Foeniculum vulgare, is renowned for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of fennel oil, including its chemical composition, mechanisms of action, and potential applications.

Chemical Composition

The primary constituents of fennel oil are crucial for its biological activities. The major components identified in various studies include:

- Trans-anethole : 70-86%

- Fenchone : 6-9%

- Methyl chavicol : 2-3%

Table 1 summarizes the chemical composition of fennel oil from different studies:

| Component | Percentage Range (%) | Source |

|---|---|---|

| Trans-anethole | 70.7 - 86.68 | |

| Fenchone | 6.0 - 9.0 | |

| Methyl chavicol | 2.32 - 2.54 | |

| Limonene | 5.7 |

Antimicrobial Activity

Fennel oil exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies have shown that it is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, often outperforming standard antibiotics like ampicillin.

Case Study: Antimicrobial Efficacy

In a comparative study, fennel oil demonstrated a broader inhibition zone against Bacillus subtilis compared to ampicillin. The minimum inhibitory concentrations (MICs) were determined using agar well diffusion and microdilution techniques, revealing that fennel oil was more effective against certain pathogens than conventional antibiotics .

Table 2 presents the antimicrobial activity of fennel oil against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Bacillus subtilis | 25 | 30 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 10 | >200 |

Antioxidant Activity

Fennel oil has been shown to possess strong antioxidant properties, which are attributed to its high content of phenolic compounds and flavonoids. These compounds play a critical role in scavenging free radicals and preventing oxidative stress.

The antioxidant activity of fennel oil was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicated that fennel oil effectively reduced lipid peroxidation and chelated metal ions, contributing to its protective effects against oxidative damage .

Table 3 summarizes the antioxidant capacity of fennel oil based on different assays:

| Assay Type | IC50 Value (µg/mL) | Comparison Standard |

|---|---|---|

| DPPH | 75 | Ascorbic Acid (50) |

| FRAP | 60 | BHT (Butylated Hydroxytoluene) (45) |

Applications in Medicine and Industry

Given its potent biological activities, fennel oil has potential applications in various fields:

- Pharmaceuticals : As a natural antimicrobial agent in formulations.

- Cosmetics : Due to its antioxidant properties, it can be used in skincare products to protect against oxidative stress.

- Food Industry : It serves as a natural preservative due to its ability to inhibit microbial growth.

Propiedades

IUPAC Name |

1-methoxy-4-[(E)-prop-1-enyl]benzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3/b;4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSPPLZGYJDIK-ITDJAWRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly sol in water; sol in 1 vol 90% or in 8 volumes 80% alcohol; very sol in chloroform, ether | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.953-0.973 @ 25 deg/25 °C | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow oil | |

CAS No. |

8006-84-6 | |

| Record name | Oils, fennel | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, fennel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENNEL OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1932 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.